![molecular formula C13H21N3O B12543382 N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide CAS No. 142155-64-4](/img/structure/B12543382.png)
N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide is an organic compound with the molecular formula C13H21N3O This compound is characterized by the presence of an amino group, a methyl group, and a propyl chain attached to a beta-alaninamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-methylphenol and beta-alanine.
Formation of Intermediate: The 4-amino-3-methylphenol is reacted with a suitable protecting group to protect the amino group. This is followed by the reaction with a propyl halide to introduce the propyl chain.
Coupling Reaction: The protected intermediate is then coupled with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection: The final step involves the removal of the protecting group to yield N3-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N3-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares a similar amino and methyl group structure but differs in the presence of a benzamide group.
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Contains a similar amino and methyl group but has a pyridine and sulfonamide group instead.
Uniqueness
N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide is unique due to its specific combination of a beta-alaninamide backbone with a propyl chain and an amino-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
142155-64-4 |
|---|---|
Molekularformel |
C13H21N3O |
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
3-[3-(4-amino-3-methylphenyl)propylamino]propanamide |
InChI |
InChI=1S/C13H21N3O/c1-10-9-11(4-5-12(10)14)3-2-7-16-8-6-13(15)17/h4-5,9,16H,2-3,6-8,14H2,1H3,(H2,15,17) |
InChI-Schlüssel |
PCSDOPMXRGQRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCCNCCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




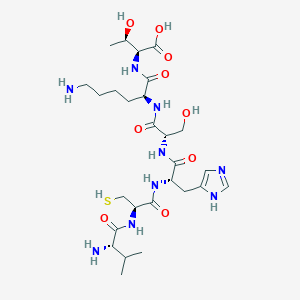

![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
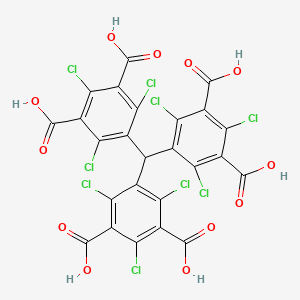
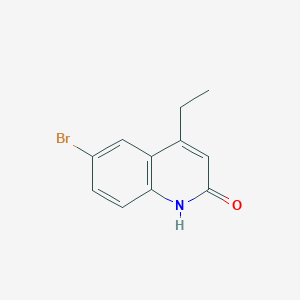
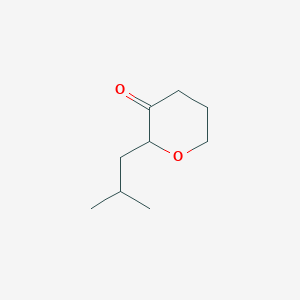

![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
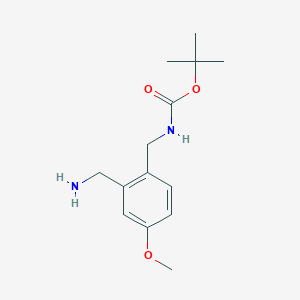


![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
